ChX710
CAS No.:
Cat. No.: VC7748018
Molecular Formula: C18H21N5O
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H21N5O |
---|---|
Molecular Weight | 323.4 g/mol |
IUPAC Name | N-[1-(dimethylamino)propan-2-yl]-2-pyridin-4-yl-1H-benzimidazole-4-carboxamide |
Standard InChI | InChI=1S/C18H21N5O/c1-12(11-23(2)3)20-18(24)14-5-4-6-15-16(14)22-17(21-15)13-7-9-19-10-8-13/h4-10,12H,11H2,1-3H3,(H,20,24)(H,21,22) |
Standard InChI Key | HCAALGAOSBFHFP-UHFFFAOYSA-N |
SMILES | CC(CN(C)C)NC(=O)C1=C2C(=CC=C1)NC(=N2)C3=CC=NC=C3 |
Canonical SMILES | CC(CN(C)C)NC(=O)C1=C2C(=CC=C1)NC(=N2)C3=CC=NC=C3 |
Introduction
Chemical and Pharmacological Profile of ChX710
Structural Characteristics
ChX710 belongs to the 1H-benzimidazole-4-carboxamide chemical series, featuring a central benzimidazole core substituted with a pyridinyl group at position 2 and a dimethylaminopropyl carboxamide moiety at position 4 . Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₁N₅O |
Molecular Weight | 323.4 g/mol |
CAS Registry Number | 2438721-44-7 |
Solubility | 10 mM in DMSO |
Appearance | Off-white solid |
Storage Conditions | -20°C, desiccated |
The compound's stability in biological matrices and lack of observed toxicity in murine models at effective doses (up to 10 mg/kg) make it pharmacologically tractable for further development .
Synthesis and Analog Development
Initial synthetic routes involved multi-step reactions starting from 2-chloronicotinic acid, with key steps including Ullmann coupling for benzimidazole ring formation and amide coupling for side chain installation . Current optimization efforts focus on:
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